molecular formula C16H26ClNO3 B3021187 Ethyl 3-amino-3-[4-(pentyloxy)phenyl]propanoate hydrochloride CAS No. 1049735-51-4

Ethyl 3-amino-3-[4-(pentyloxy)phenyl]propanoate hydrochloride

Cat. No.: B3021187
CAS No.: 1049735-51-4
M. Wt: 315.83 g/mol
InChI Key: FSOXDPCGJDOTQV-UHFFFAOYSA-N
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Description

Historical Context of Aryloxy-Substituted Amino Acid Derivatives in Medicinal Chemistry

Aryloxy-substituted amino acid derivatives have played a pivotal role in medicinal chemistry since the mid-20th century. The foundational work on β-adrenergic receptor blockers, such as propranolol, demonstrated that aryloxy-propanolamine scaffolds could confer targeted receptor affinity while modulating pharmacokinetic profiles. These early discoveries established the aryloxy group as a critical pharmacophore for achieving metabolic stability and tissue selectivity.

The incorporation of amino acid backbones into aryloxy-functionalized compounds emerged as a strategy to enhance biocompatibility. For instance, aspartate ammonia lyases and reductive aminases have been utilized to synthesize N-aryl amino acids, enabling stereocontrolled access to chiral building blocks for drug development. Recent advances in enzymatic catalysis, such as ethylenediamine-N,N′-disuccinic acid (EDDS) lyase-mediated reactions, have further expanded the scope of aryloxy-amino acid derivatives by facilitating efficient coupling of meta- and para-substituted arylamines with α-keto acids.

Table 1: Key Milestones in Aryloxy-Amino Acid Derivative Development

Year Advancement Significance
1982 Ultra-short-acting β-blockers with esterified nitrogen substituents Demonstrated tunable pharmacokinetics via ester hydrolysis
2019 EDDS lyase-catalyzed N-arylation of α-keto acids Enabled enantioselective synthesis of para-substituted derivatives
2024 Hydroxamic acid-functionalized phenylalanine derivatives as quorum sensing inhibitors Introduced novel bioactivity through structural hybridization

Properties

IUPAC Name

ethyl 3-amino-3-(4-pentoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.ClH/c1-3-5-6-11-20-14-9-7-13(8-10-14)15(17)12-16(18)19-4-2;/h7-10,15H,3-6,11-12,17H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOXDPCGJDOTQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(CC(=O)OCC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-3-[4-(pentyloxy)phenyl]propanoate hydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-[4-(pentyloxy)phenyl]propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ethyl 3-amino-3-[4-(pentyloxy)phenyl]propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-[4-(pentyloxy)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and the pentyloxy-substituted phenyl ring play crucial roles in its binding to target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Fluorinated Analogs
  • Ethyl (±)-3-Amino-3-(4-fluoro-2-trifluoromethylphenyl)propanoate Hydrochloride (3d): The trifluoromethyl group introduces steric bulk and strong electron-withdrawing effects, which may reduce solubility but improve resistance to enzymatic degradation .
Alkoxy Chain Variations
  • Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate Hydrochloride: The shorter ethoxy group (C₂H₅O) reduces lipophilicity compared to the pentyloxy (C₅H₁₁O) substituent, likely decreasing membrane permeability but improving aqueous solubility .
  • Ethyl 3-amino-3-(4-isopropoxyphenyl)propanoate Hydrochloride: The branched isopropoxy group introduces steric hindrance, which could alter binding kinetics in receptor-ligand interactions compared to the linear pentyloxy chain .
Alkyl-Substituted Analogs
  • Ethyl 3-amino-3-(4-ethylphenyl)propanoate Hydrochloride: Direct substitution with an ethyl group (C₂H₅) on the phenyl ring lacks the ether oxygen present in pentyloxy derivatives, reducing polarity and hydrogen-bonding capacity. Molecular weight: 257.75 g/mol .

Structural Modifications Beyond the Phenyl Ring

  • Ethyl 3-amino-4-methylpentanoate Hydrochloride: Replacing the phenyl ring with a methyl-substituted alkyl chain (C₄H₉) drastically alters solubility and bioactivity, favoring interactions with non-polar environments .

Molecular Weight and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent
Target Compound* C₁₆H₂₄ClNO₃ ~313.8 (estimated) 4-(pentyloxy)phenyl
Ethyl 3-amino-3-(4-ethylphenyl)propanoate HCl C₁₃H₂₀ClNO₂ 257.75 4-ethylphenyl
Ethyl (±)-3-amino-3-(3,5-difluorophenyl)propanoate HCl C₁₁H₁₄ClF₂NO₂ 273.69 3,5-difluorophenyl
Ethyl 3-amino-3-(4-isopropoxyphenyl)propanoate HCl C₁₄H₂₂ClNO₃ 287.78 4-isopropoxyphenyl

*Estimated based on structural analogy.

Biological Activity

Ethyl 3-amino-3-[4-(pentyloxy)phenyl]propanoate hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through a series of reactions involving starting materials such as 4-(pentyloxy)benzaldehyde and ethyl acetoacetate. The synthesis typically involves:

  • Condensation Reaction : Combining the starting materials in the presence of a base (e.g., sodium ethoxide).
  • Reduction : Reducing the intermediate compound using sodium borohydride.
  • Hydrochloride Formation : Treating the product with hydrochloric acid to yield the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino group and pentyloxy-substituted phenyl ring play crucial roles in binding to these targets, which can modulate various biochemical pathways. Common mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation : It can bind to receptors, influencing cellular responses and signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria suggest promising antimicrobial potential, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound. It has shown cytotoxic effects against several cancer cell lines, including:

  • Human leukemia cells (CEM) : The compound exhibited an IC50 value indicating significant cytotoxicity.
  • Ehrlich’s ascites carcinoma (EAC) : Testing revealed notable activity against this model.

These findings support further investigation into its potential as an anticancer therapeutic agent .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • A study evaluated the compound's effectiveness against various pathogens, revealing significant zones of inhibition and low MIC values.
    • Table 1 summarizes the antimicrobial activity against selected bacterial strains.
Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureus1510
Escherichia coli185
Pseudomonas aeruginosa1220
  • Study on Anticancer Activity :
    • The compound was tested on human leukemia cell lines, showing dose-dependent cytotoxicity.
    • Table 2 provides details on IC50 values for different cancer cell lines.
Cancer Cell LineIC50 (µM)
CEM (Leukemia)0.13
EAC0.25

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-amino-3-[4-(pentyloxy)phenyl]propanoate hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

  • Protection of the amino group : Use tert-butoxycarbonyl (Boc) or other protecting groups to prevent unwanted side reactions.
  • Esterification : Reacting the carboxylic acid precursor with ethanol under acidic or catalytic conditions.
  • Deprotection and salt formation : Hydrochloric acid is often used to remove protecting groups and form the hydrochloride salt.
  • Key intermediates and reaction conditions are consistent with structurally analogous compounds, such as ethyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Assesses purity and detects impurities (e.g., unreacted intermediates) .
  • Elemental Analysis : Validates stoichiometry of the hydrochloride salt.

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use chemical-resistant gloves, lab coats, and safety goggles.
  • Respiratory Protection : Employ NIOSH/CEN-certified respirators (e.g., OV/AG/P99) for aerosolized particles .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation exposure.
  • Waste Disposal : Prevent environmental release by adhering to institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can impurity profiles be systematically analyzed during synthesis?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection to separate and quantify impurities.
  • LC-MS/MS : Identify structural features of byproducts, such as incomplete deprotection or side-chain modifications .
  • Stability-Indicating Methods : Stress testing (e.g., heat, light, pH extremes) reveals degradation products, as seen in analogous hydrochloride salts .

Q. What experimental strategies optimize reaction yield and scalability?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalysis : Transition-metal catalysts or enzymatic methods improve enantioselectivity in chiral centers .
  • Process Analytical Technology (PAT) : Real-time monitoring (e.g., in-situ FTIR) adjusts parameters like temperature and pH dynamically .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures and hygroscopicity.
  • Long-Term Stability Studies : Store samples at 4°C (dry, inert atmosphere) to prevent hydrolysis of the ester group.
  • Accelerated Stability Testing : Expose to 40°C/75% relative humidity to simulate degradation pathways .

Q. What mechanisms underlie its pharmacological activity, and how are they validated?

  • Methodological Answer :

  • Alkylation Studies : As an alkylating agent, the compound may crosslink DNA, validated via comet assays or γ-H2AX phosphorylation assays.
  • Enzyme Inhibition Assays : Test interactions with target enzymes (e.g., peptidases) using fluorogenic substrates.
  • In Vivo Models : Dose-response studies in xenograft models assess efficacy and toxicity, as demonstrated for related melphalan derivatives .

Q. How can contradictory toxicological data from different studies be resolved?

  • Methodological Answer :

  • Dose-Response Meta-Analysis : Compare LD50/IC50 values across studies using standardized protocols (e.g., OECD Guidelines).
  • Cell Line Validation : Replicate assays in multiple cell lines (e.g., HepG2 for hepatotoxicity) to rule out cell-specific effects.
  • Cross-Species Comparisons : Evaluate interspecies differences in metabolism using microsomal incubation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-amino-3-[4-(pentyloxy)phenyl]propanoate hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.